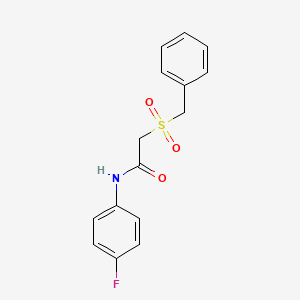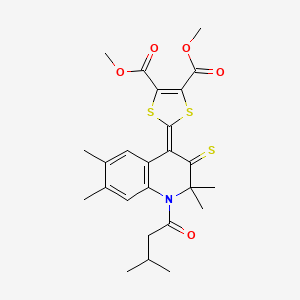
dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as dithiole, quinoline, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the thioxo group, and finally the formation of the dithiole and carboxylate groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate can undergo various chemical reactions including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, altering cellular processes, or affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-oxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
- Dimethyl 2-(2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene)-1,3-dithiole-4,5-dicarboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for unique interactions and reactions that may not be possible with other similar compounds.
Properties
Molecular Formula |
C25H29NO5S3 |
|---|---|
Molecular Weight |
519.7 g/mol |
IUPAC Name |
dimethyl 2-[2,2,6,7-tetramethyl-1-(3-methylbutanoyl)-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate |
InChI |
InChI=1S/C25H29NO5S3/c1-12(2)9-17(27)26-16-11-14(4)13(3)10-15(16)18(21(32)25(26,5)6)24-33-19(22(28)30-7)20(34-24)23(29)31-8/h10-12H,9H2,1-8H3 |
InChI Key |
FDGRZLSNGRCHHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(cyclohexylsulfamoyl)phenyl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11177009.png)
![2-{[(benzylsulfonyl)acetyl]amino}-N-cyclohexylbenzamide](/img/structure/B11177017.png)
![3-(methoxyacetyl)-6,8,8,9-tetramethyl-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B11177022.png)
![2-[(4-methylphenyl)sulfonyl]-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B11177031.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(2,2,4,6,7-pentamethyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11177038.png)
![9-(3,5-difluorophenyl)-2-[(3-nitrobenzyl)sulfanyl]-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11177042.png)
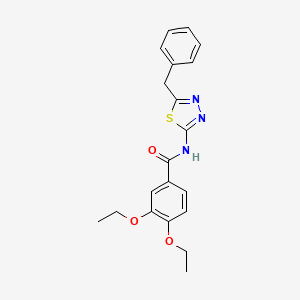
![N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B11177064.png)

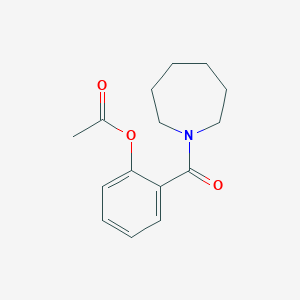
![2,4-dichloro-N-{5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11177094.png)
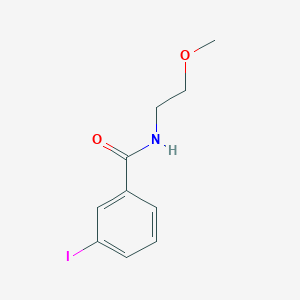
![2-(benzylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11177096.png)
